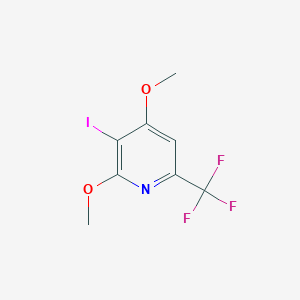

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine

Overview

Description

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains iodine, methoxy, and trifluoromethyl functional groups attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine typically involves the iodination of a pyridine derivative followed by the introduction of methoxy and trifluoromethyl groups. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position on the pyridine ring. Subsequent reactions with methoxy and trifluoromethyl reagents complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives with altered chemical properties.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and organometallic reagents. Conditions typically involve the use of a base and a suitable solvent.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the iodine atom.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine derivatives. For instance, compounds derived from this structure have been evaluated for their antiproliferative effects against various cancer cell lines, including K562 (chronic myeloid leukemia), MV4-11 (biphenotypic leukemia), and MCF-7 (breast cancer) cells. These studies indicate that certain derivatives exhibit low micromolar GI50 values, suggesting potent anticancer activity .

Case Study 1: Antiproliferative Evaluation

A systematic evaluation was conducted on a series of this compound derivatives against K562 cells. The results demonstrated that modifications at the 4-position significantly influenced the antiproliferative activity. Compounds with bulkier substituents showed reduced efficacy compared to their less substituted counterparts .

| Compound | GI50 (µM) | Mechanism |

|---|---|---|

| Compound A | 5.0 | Induces apoptosis via PARP cleavage |

| Compound B | 10.0 | Inhibits cell cycle progression |

| Compound C | 15.0 | Alters microtubule dynamics |

Case Study 2: Fluorescence Properties

Another interesting application involves the use of modified derivatives as pH indicators based on their fluorescence properties. One derivative was identified as a potent pH sensor capable of providing ratiometric fluorescence responses, which could be useful in biological imaging and diagnostics .

Mechanism of Action

The mechanism of action of 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application and the molecular targets involved. In drug development, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

4-Iodo-2-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy groups.

2,4-Dimethoxy-6-(trifluoromethyl)pyridine: Similar structure but lacks the iodine atom.

3-Iodo-6-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy groups.

Uniqueness

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of both methoxy and trifluoromethyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the iodine atom provides a versatile scaffold for the development of new compounds with diverse applications.

Biological Activity

2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine is a synthetic organic compound that has garnered attention due to its potential biological activities. Its unique chemical structure, characterized by the presence of a trifluoromethyl group and methoxy substituents, suggests possible applications in medicinal chemistry and agrochemicals. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is with a molecular weight of approximately 307.1 g/mol. Its structural features include:

- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.

- Methoxy groups : Potentially influence electronic properties and reactivity.

The biological activity of this compound is hypothesized to involve interaction with various biological targets, including enzymes and receptors. The trifluoromethyl group may enhance binding affinity to proteins, influencing their activity. Studies suggest that it may modulate key signaling pathways involved in cell proliferation and apoptosis.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that this compound can induce cell cycle arrest and apoptosis in human leukemia cells.

Table 1: Antiproliferative Activity against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| K562 (CML) | 5.0 | Induction of apoptosis via caspase activation |

| MCF-7 (Breast) | 7.5 | Cell cycle arrest at G1 phase |

| MV4-11 (Leukemia) | 4.0 | Inhibition of proliferation |

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression. Preliminary studies suggest that it may inhibit topoisomerases I and II, which are critical for DNA replication and transcription.

Case Studies

- In Vitro Studies : A study conducted on K562 cells treated with varying concentrations of the compound demonstrated a dose-dependent reduction in cell viability, with significant apoptosis observed at concentrations above 5 µM.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, indicating potential efficacy as an antitumor agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,4-Dimethoxy-3-iodo-6-(trifluoromethyl)pyridine, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves sequential functionalization of the pyridine ring. For example:

- Step 1 : Introduction of trifluoromethyl groups via halogen exchange using CuCF₃ or fluoroform-derived reagents under catalytic conditions .

- Step 2 : Regioselective iodination at the 3-position using iodine monochloride (ICl) in acetic acid, leveraging steric and electronic effects of adjacent methoxy groups .

- Step 3 : Methoxylation via nucleophilic substitution with sodium methoxide in DMSO at 80–100°C .

- Key Optimization : Control reaction temperature during iodination to avoid over-halogenation (yields drop above 60°C) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹⁹F NMR to confirm trifluoromethyl presence (δ −60 to −70 ppm) and ¹H NMR for methoxy protons (δ ~3.8–4.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and isotopic pattern matching for iodine (m/z 127/129) .

- X-ray Crystallography : Resolve regiochemistry of substituents if single crystals are obtainable .

Advanced Research Questions

Q. What challenges arise in achieving regioselective iodination at the 3-position, and how can they be mitigated?

- Methodological Answer :

- Challenge : Competing iodination at the 5-position due to steric hindrance from the 6-CF₃ group.

- Solution : Use directing groups (e.g., temporary boronic esters) to block undesired positions. Alternatively, employ low-temperature iodination (0–5°C) to slow kinetics and favor thermodynamically stable 3-iodo product .

- Validation : Monitor reaction progress via LC-MS to detect intermediates .

Q. How does the trifluoromethyl group influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing CF₃ group deactivates the pyridine ring, requiring Pd/Xantphos catalysts for Suzuki-Miyaura couplings to proceed (e.g., with aryl boronic esters at 100°C) .

- Side Reactions : Competing protodehalogenation may occur; mitigate by using anhydrous conditions and degassed solvents .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?

- Methodological Answer :

- Contradiction : Yields for iodination vary from 45% to 75% across studies .

- Root Cause : Differences in iodine source (e.g., ICl vs. NIS) and solvent polarity (acetic acid vs. DMF).

- Resolution : Standardize reagents (ICl in acetic acid) and pre-purify starting material (2,4-dimethoxy-6-CF₃-pyridine) via column chromatography .

Q. How can computational modeling predict the compound’s stability under acidic or basic conditions?

- Methodological Answer :

- DFT Calculations : Calculate bond dissociation energies (BDEs) for methoxy and iodo groups. The C–I bond (BDE ~50 kcal/mol) is prone to hydrolysis under strong bases (e.g., NaOH), while CF₃ groups resist nucleophilic attack .

- Experimental Validation : Perform stress testing (e.g., 1M HCl/NaOH at 25°C for 24h) followed by LC-MS to detect degradation .

Q. Methodological Tables

Table 1. Optimization of Iodination Conditions

| Iodination Reagent | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| ICl | Acetic Acid | 50 | 68 | |

| NIS | DMF | 60 | 45 | |

| I₂ | THF | 25 | 52 |

Table 2. Stability Under Stress Conditions

| Condition | Time (h) | Degradation (%) | Major Byproduct |

|---|---|---|---|

| 1M HCl, 25°C | 24 | <5 | None detected |

| 1M NaOH, 25°C | 24 | 35 | 2,4-Dimethoxy-6-CF₃-pyridine |

Properties

IUPAC Name |

3-iodo-2,4-dimethoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3INO2/c1-14-4-3-5(8(9,10)11)13-7(15-2)6(4)12/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNIHRZBWKWJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1I)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.